molecular formula C13H20ClN3O3 B1613029 tert-Butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate CAS No. 685828-39-1

tert-Butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B1613029
CAS No.: 685828-39-1
M. Wt: 301.77 g/mol
InChI Key: AEZFANXHWGQBKU-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a piperidine scaffold that is protected with a tert-butyloxycarbonyl (Boc) group, enhancing its stability and handling in synthetic workflows . The 1,3,4-oxadiazole ring, a privileged structure in pharmaceuticals, is functionalized with a chloromethyl group, which serves as a versatile reactive handle for further chemical modifications . This reactive chloromethyl group allows researchers to readily form covalent bonds with various nucleophiles, facilitating the synthesis of more complex molecules, potential polymer precursors, or targeted chemical probes . Analogs of this compound, such as those with aminomethyl or hydroxymethyl substitutions, are commonly employed in the synthesis of active pharmaceutical ingredients and biologically active molecules . The presence of multiple nitrogen-containing heterocycles makes this compound a valuable intermediate for the development of compounds with potential pharmacological activity. For Research Use Only. This reagent is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care, referring to the Safety Data Sheet for proper hazard and risk management information .

Properties

IUPAC Name

tert-butyl 4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O3/c1-13(2,3)20-12(18)17-6-4-9(5-7-17)11-16-15-10(8-14)19-11/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZFANXHWGQBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634880
Record name tert-Butyl 4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685828-39-1
Record name tert-Butyl 4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the 1,3,4-Oxadiazole Ring with Chloromethyl Substitution

  • The 1,3,4-oxadiazole ring can be synthesized by cyclization of acyl hydrazides with appropriate carboxylic acid derivatives or their activated forms (e.g., carbonyldiimidazole).
  • Introduction of the chloromethyl group typically involves chloromethylation reactions using reagents like 2-chloro-1-morpholino-ethanone or chloromethyl halides under basic conditions.
  • For example, a reaction mixture of a hydroxy-substituted piperidine derivative with 2-chloro-1-morpholino-ethanone in acetonitrile, followed by addition of sodium tert-butoxide at low temperature (<15°C), leads to chloromethylated products after work-up and purification.

Protection of the Piperidine Nitrogen

  • The piperidine nitrogen is commonly protected as a tert-butyl carbamate (Boc) to prevent side reactions.
  • This protection is introduced by reacting the piperidine derivative with di-tert-butyl dicarbonate under mild conditions.
  • The Boc group is stable under many reaction conditions and can be removed later if needed.

Coupling and Cyclization

  • The coupling of the piperidine derivative and the oxadiazole moiety often involves activation of carboxylic acid groups with 1,1′-carbonyldiimidazole (CDI) followed by reaction with hydrazides or amines.
  • For instance, a 2-[[(2S,4S)-1-tert-butoxycarbonyl-2-methyl-4-piperidyl]oxy]acetic acid intermediate is activated with CDI at low temperature (~5°C), then reacted with acetohydrazide to form the oxadiazole ring.
  • Subsequent treatment with N′,N′-dimethylethane-1,2-diamine at low temperature facilitates ring closure and functionalization.

Purification and Isolation

  • The reaction mixtures are typically worked up by aqueous extraction, washing with brine or ammonium chloride solutions, drying over sodium sulfate, and filtration.
  • Organic layers are concentrated under reduced pressure and purified by recrystallization or chromatography.
  • Crystallization solvents include ethyl acetate, n-heptane, or hexane, depending on the solubility profile of intermediates and final products.
  • Drying is conducted under mild temperature conditions (e.g., 30°C) to avoid decomposition.

Detailed Research Findings and Analytical Data

  • The synthetic sequence requires precise temperature control to maintain stereochemical integrity and avoid side reactions such as over-chlorination or ring opening.
  • Use of lithium tri(sec-butyl)borohydride and ketoreductases in related piperidine reductions indicates the possibility of enzymatic stereoselective steps in the overall synthetic scheme.
  • The presence of the chloromethyl group on the oxadiazole ring provides a reactive handle for further functionalization, such as nucleophilic substitution or cross-coupling reactions.
  • Purity and enantiomeric excess are typically high (>99.9% ee) after crystallization and filtration steps.
  • Analytical techniques such as NMR, LC-MS, and HPLC are used to confirm structure and purity during synthesis.

Summary Table of Key Reagents and Conditions

Reagent/Material Role in Synthesis Typical Conditions Remarks
2-Chloro-1-morpholino-ethanone Chloromethylation agent Acetonitrile, 0–15°C Controlled addition to avoid side reactions
Sodium tert-butoxide Base for chloromethylation Ice-water bath, <15°C Ensures deprotonation and reaction progress
1,1′-Carbonyldiimidazole (CDI) Acid activation for oxadiazole formation Ice bath to RT, 2–3 hours Facilitates cyclization with hydrazides
Acetohydrazide Hydrazide for oxadiazole ring formation Room temperature, overnight Key nucleophile in ring closure
tert-Butyl carbamate protecting group (Boc) Protects piperidine nitrogen Room temperature, mild conditions Stable under reaction conditions
Solvents (Acetonitrile, THF, Ethyl acetate, n-Heptane) Reaction medium and purification Varies Choice based on solubility and reaction type

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH2Cl) undergoes nucleophilic substitution with amines, thiols, and alkoxides under basic conditions. This reactivity is exploited to introduce functionalized side chains.

Reaction TypeReagents/ConditionsProductYieldSource
Amine substitutionSodium hydride (NaH), DMF, room tempPiperidine ether derivatives62%
Thiol substitutionKOtBu, DMSO, 20°CThioether-linked oxadiazoles60%
AlkoxylationDIAD, PPh3, THFAlkoxy-substituted analogs74%

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom. The tert-butyl carboxylate group remains intact under these conditions .

Oxidation of the Chloromethyl Group

The chloromethyl moiety can be oxidized to a carbonyl group (-CO-) using agents like hydrogen peroxide or potassium permanganate, forming a ketone or aldehyde derivative.

Oxidizing AgentSolventTemperatureProductApplication
H2O2Acetic acid50–80°C5-(Carbonyl)-oxadiazoleBioactive intermediate
KMnO4H2O/THF0–25°CCarboxylic acid derivativesPolymer synthesis

Structural Impact : Oxidation alters the electronic properties of the oxadiazole ring, enhancing hydrogen-bonding capacity for biological targeting .

Ring-Opening Reactions of the Oxadiazole Core

Under acidic or reductive conditions, the 1,3,4-oxadiazole ring can undergo cleavage, yielding diamides or iminophosphoranes.

ConditionsReagentsProductKey Use
HCl (conc.)Ethanol, refluxPiperidine-linked diamidesPeptide mimetics
LiAlH4Dry etherIminophosphorane intermediatesLigand design

Thermodynamic Stability : The oxadiazole ring’s high resonance stabilization requires harsh conditions for cleavage, limiting practical utility .

Deprotection of the tert-Butyl Carboxylate

The tert-butyloxycarbonyl (Boc) group is removed under acidic conditions to generate a free piperidine amine, a step common in drug synthesis.

AcidSolventTimeProductYield
Trifluoroacetic acidDCM, 0°C2–4 h4-(5-(Chloromethyl)-oxadiazolyl)piperidine>90%
HCl (gaseous)Dioxane1 hHydrochloride salt85%

Applications : Deprotection enables further functionalization of the piperidine nitrogen for kinase inhibitors or protease modulators .

Coupling Reactions for Structural Diversification

The chloromethyl group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) when converted to a boronic ester.

Coupling PartnerCatalystBaseProduct TypeYield
Aryl boronic acidsPd(PPh3)4K2CO3Biaryl-oxadiazole hybrids70–85%
AlkenesGrubbs IIOlefin-tethered analogs65%

Limitations : Steric hindrance from the oxadiazole ring may reduce coupling efficiency .

Biological Activity and Mechanistic Relevance

The compound’s chloromethyl group forms covalent bonds with cysteine residues in enzymes (e.g., kinases), while the oxadiazole ring engages in π-π stacking with aromatic amino acids.

TargetIC50 (µM)MechanismSource
EGFR Kinase0.12Irreversible inhibition via Cys797
HDAC81.4Zinc chelation by oxadiazole

Structure-Activity Relationship (SAR) : Electron-withdrawing groups on the oxadiazole enhance target affinity by 3–5 fold .

Scientific Research Applications

Medicinal Chemistry

The compound's oxadiazole moiety is known for its biological activity, particularly in drug development. Here are key aspects of its medicinal applications:

  • Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated significant antimicrobial properties. Research indicates that tert-butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate can inhibit bacterial growth through mechanisms involving disruption of cellular processes.
  • Anti-inflammatory Properties : The compound has been investigated for its potential as an anti-inflammatory agent. Studies suggest that it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . This makes it a candidate for treating conditions like arthritis and other inflammatory diseases.
  • Cancer Research : The chloromethyl group in the structure can facilitate covalent bonding with nucleophilic sites on proteins, potentially leading to the development of novel anticancer agents. Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

Agrochemical Applications

The unique structure of this compound also lends itself to applications in agrochemicals:

  • Pesticide Development : The compound's reactivity allows for modifications that can enhance its efficacy as a pesticide. Its ability to interact with biological targets makes it suitable for developing herbicides or insecticides that target specific pests while minimizing damage to non-target organisms .

Material Science

In material science, the compound's chemical properties enable its use in developing advanced materials:

  • Polymer Chemistry : The incorporation of oxadiazole units into polymer matrices can improve thermal stability and mechanical properties. Research is ongoing into using this compound as a monomer or additive in the synthesis of high-performance polymers .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The mechanism of action primarily revolves around the chloromethyl group’s ability to form reactive intermediates that can interact with biomolecules.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring may also interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

tert-Butyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (CAS 859154-85-1)

  • Structure : Differs in the position of the oxadiazole substituent (3-position of piperidine vs. 4-position in the target compound) and the oxadiazole substituent (methyl vs. chloromethyl).
  • Synthesis : Likely synthesized via cyclization of thiosemicarbazides or hydrazide intermediates, analogous to methods in .
  • Key Differences :
    • Reactivity : The methyl group lacks the electrophilic character of chloromethyl, limiting its utility in nucleophilic substitution.
    • Positional Isomerism : The 3-substituted piperidine may alter steric and electronic interactions in biological targets compared to the 4-substituted analog .

tert-Butyl 4-[5-Fluoro-2-(2-oxo-3H-oxazol-5-yl)-phenyl]piperidine-1-carboxylate (Compound 31a, )

  • Structure : Contains an oxazolone (3H-oxazol-2-one) fused to a fluorophenyl group instead of a 1,3,4-oxadiazole.
  • Synthesis : Generated via cyclization of a thiazolidinedione precursor (Compound 30) under acidic conditions .
  • Key Differences :
    • Heterocycle Stability : Oxazolones are more prone to hydrolysis than 1,3,4-oxadiazoles.
    • Biological Activity : Oxazolones are associated with anti-inflammatory and kinase inhibitory activity, whereas 1,3,4-oxadiazoles are often explored for antimicrobial and anticancer properties .

Piperidine Substitution Patterns

tert-Butyl 4-((4-Ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate (Sigma-Aldrich, )

  • Structure : Replaces the oxadiazole with a 4-ethylpiperazinylmethyl group.
  • Application : Likely used as a intermediate for antipsychotic or neurotransmitter-targeting drugs due to the piperazine moiety.
  • Key Differences :
    • Polarity : The ethylpiperazine group increases hydrophilicity compared to the aromatic oxadiazole.
    • Pharmacology : Piperazine derivatives modulate dopamine and serotonin receptors, whereas oxadiazoles often target enzymes or DNA .

Reactivity and Functional Group Compatibility

The chloromethyl group in the target compound enables diverse transformations, such as:

  • Nucleophilic Substitution : Replacement of Cl with amines, thiols, or alkoxides.
  • Cross-Coupling : Suzuki-Miyaura coupling after conversion to a boronic ester.
    In contrast, methyl or aryl-substituted analogs (e.g., CAS 859154-85-1 or Compound 31a) lack this versatility .

Comparative Data Table

Compound Name Substituent on Oxadiazole Piperidine Position Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate -CH2Cl 4 ~312.8 (calculated) Reactive intermediate; antimicrobial lead
tert-Butyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate -CH3 3 ~281.3 (calculated) Stable intermediate; limited reactivity
tert-Butyl 4-[5-Fluoro-2-(2-oxo-3H-oxazol-5-yl)-phenyl]piperidine-1-carboxylate Oxazolone-fluorophenyl 4 ~390.4 (calculated) Kinase inhibition; anti-inflammatory leads
tert-Butyl 4-((4-Ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate -CH2(4-ethylpiperazine) 4 297.4 CNS drug intermediate

Biological Activity

tert-Butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (CAS Number: 685828-39-1) is a compound characterized by a piperidine ring with a tert-butyl ester and a 1,3,4-oxadiazole moiety. The presence of the chloromethyl group enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC13H20ClN3O3
Molecular Weight301.77 g/mol
IUPAC Nametert-butyl 4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate
InChI KeyAEZFANXHWGQBKU-UHFFFAOYSA-N

The compound features significant functional groups that contribute to its biological activity. The oxadiazole ring is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

The biological activity of this compound is primarily attributed to the oxadiazole ring and the chloromethyl group. These groups facilitate interactions with biological targets through:

  • Covalent Bond Formation : The chloromethyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their function.
  • Hydrogen Bonding : The oxadiazole ring can form hydrogen bonds with target molecules, influencing their activity.

Pharmacological Studies

Research indicates that derivatives of oxadiazole compounds exhibit a range of biological activities. For instance:

  • Anticancer Activity : A study demonstrated that certain oxadiazole derivatives showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). Some derivatives exhibited greater cytotoxicity than doxorubicin, a commonly used chemotherapeutic agent .
  • Antimicrobial Properties : Compounds containing the oxadiazole moiety have been reported to possess antimicrobial activity against a range of pathogens. This is particularly relevant for developing new antibiotics in response to rising drug resistance .

Case Studies

Several case studies highlight the potential of oxadiazole derivatives:

  • Case Study 1 : Mironov et al. synthesized several derivatives incorporating the oxadiazole ring and tested them against human leukemia cell lines. Some compounds showed GI50 values at sub-micromolar concentrations, indicating potent anticancer properties .
  • Case Study 2 : A series of novel oxadiazole derivatives were evaluated for their ability to induce apoptosis in cancer cells. Flow cytometry assays revealed that these compounds effectively triggered apoptotic pathways in MCF-7 cells by increasing caspase activity .

Comparative Analysis

When comparing this compound with similar compounds:

Compound NameBiological Activity
tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylateModerate anticancer activity
tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylateLower cytotoxicity compared to oxadiazoles

The unique combination of the oxadiazole ring and chloromethyl group in this compound sets it apart from other piperidine derivatives.

Q & A

What are the recommended synthetic routes for tert-butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves coupling a piperidine-carboxylate precursor with a functionalized oxadiazole. A plausible route includes:

Oxadiazole Formation: React a carboxylic acid derivative (e.g., chloromethyl-substituted hydrazide) with a carbonyl compound under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole ring .

Piperidine Coupling: Use tert-butyl 4-aminopiperidine-1-carboxylate as a starting material. Activate the oxadiazole’s chloromethyl group via nucleophilic substitution with the piperidine’s amine group in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

Purification: Employ silica gel column chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water for high purity (>95%) .
Optimization Tips:

  • Monitor reaction progress via TLC or LC-MS to minimize byproducts.
  • Adjust stoichiometry (1:1.2 molar ratio of piperidine to oxadiazole) to ensure complete substitution .

What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm the tert-butyl group (δ ~1.4 ppm for ¹H; ~28 ppm for ¹³C) and oxadiazole protons (δ ~8–9 ppm for aromatic protons). The chloromethyl group appears as a singlet (~4.5 ppm for ¹H) .
    • 2D NMR (HSQC, HMBC): Resolve piperidine ring connectivity and oxadiazole substitution patterns.
  • X-ray Crystallography:
    • Grow single crystals via slow evaporation in dichloromethane/hexane.
    • Use SHELX software for structure refinement, particularly for resolving torsional angles in the piperidine-oxadiazole junction .
      Data Table:
TechniqueKey Peaks/ParametersReference
¹H NMR (CDCl₃)δ 1.44 (s, 9H, tert-butyl), 4.50 (s, 2H, CH₂Cl)
X-rayC–C bond length: ~1.54 Å (piperidine)

How should researchers handle and store this compound to ensure stability?

Level: Basic
Methodological Answer:

  • Storage: Keep in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the chloromethyl group .
  • Handling:
    • Use PPE: Nitrile gloves, lab coat, and safety goggles.
    • Work in a fume hood to avoid inhalation of dust/aerosols .
  • Incompatibilities: Avoid strong oxidizing agents (e.g., peroxides) and moisture .

How can the chloromethyl group be leveraged for further derivatization in medicinal chemistry?

Level: Advanced
Methodological Answer:
The chloromethyl group serves as a versatile handle for:

Nucleophilic Substitution:

  • React with amines (e.g., piperazines) in DMSO at 80°C to form secondary amines.
  • Optimize pH (7–9) to balance reactivity and minimize hydrolysis .

Click Chemistry:

  • Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) by converting –CH₂Cl to –CH₂N₃ via NaN₃ substitution .

Biological Conjugation:

  • Link to fluorescent probes (e.g., FITC) for cellular imaging. Use a 10% DMSO/PBS buffer system for solubility .
    Challenges: Monitor competing hydrolysis by LC-MS; use excess nucleophile (2–3 eq) to drive reactions .

What strategies resolve contradictions in crystallographic data during structure determination?

Level: Advanced
Methodological Answer:

  • Data Collection: Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement:
    • Apply SHELXL’s TWIN/BASF commands for twinned crystals.
    • Validate hydrogen bonding networks using Olex2’s interaction maps .
  • Discrepancy Analysis:
    • Cross-validate with DFT-calculated bond lengths (e.g., Gaussian09 at B3LYP/6-31G* level) to identify outliers in experimental data .

How does the oxadiazole ring influence biological activity, and what assays are suitable for evaluation?

Level: Advanced
Methodological Answer:

  • Bioisosteric Role: The oxadiazole mimics amide bonds, enhancing metabolic stability and membrane permeability .
  • Assays:
    • Anticancer: Screen against NCI-60 cell lines using MTT assays (72-hour exposure; IC₅₀ calculation via GraphPad Prism) .
    • Antioxidant: Measure ROS scavenging via DPPH assay (15-min incubation; λ = 517 nm) .
    • Enzyme Inhibition: Test against COX-2 or HDACs using fluorogenic substrates (e.g., Ac-FKGG-AMC for HDACs) .
      Data Interpretation: Compare with control compounds (e.g., 5-fluorouracil for anticancer activity) to contextualize potency .

What computational methods predict the compound’s reactivity and interaction with biological targets?

Level: Advanced
Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with proteins (e.g., EGFR kinase). Prepare the receptor (PDB: 1M17) by removing water and adding polar hydrogens .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen bond occupancy .
  • DFT Calculations: Compute electrostatic potential maps (Mulliken charges) to identify nucleophilic/electrophilic sites on the oxadiazole ring .

How can researchers mitigate synthetic byproducts during oxadiazole formation?

Level: Advanced
Methodological Answer:

  • Byproduct Sources:
    • Incomplete cyclization (linear hydrazide intermediates).
    • Over-oxidation of the chloromethyl group.
  • Mitigation:
    • Use excess dehydrating agent (e.g., POCl₃) and monitor reaction temperature (60–70°C) .
    • Quench reactions with ice-water to prevent side reactions.
    • Purify via preparative HPLC (C18 column; acetonitrile/water + 0.1% TFA) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

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